molecular formula C93H161NO6 B14180609 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-29-6

2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine

Cat. No.: B14180609
CAS No.: 920980-29-6
M. Wt: 1389.3 g/mol
InChI Key: CNUVXVLXOSRCCR-UHFFFAOYSA-N
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Description

2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two ethenyl groups, each attached to a tris(dodecyloxy)phenyl moiety. The presence of long alkoxy chains enhances its solubility and self-assembly properties, making it a subject of interest in materials science and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the formation of supramolecular assemblies, which can influence the compound’s electronic and optical properties. The long alkoxy chains also play a crucial role in enhancing solubility and promoting self-assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine stands out due to its enhanced solubility and ability to form well-defined supramolecular structures. The presence of three alkoxy groups on each phenyl ring significantly improves its self-assembly properties compared to similar compounds .

Properties

CAS No.

920980-29-6

Molecular Formula

C93H161NO6

Molecular Weight

1389.3 g/mol

IUPAC Name

2,6-bis[2-(3,4,5-tridodecoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C93H161NO6/c1-7-13-19-25-31-37-43-49-55-61-74-95-88-80-84(81-89(96-75-62-56-50-44-38-32-26-20-14-8-2)92(88)99-78-65-59-53-47-41-35-29-23-17-11-5)70-72-86-68-67-69-87(94-86)73-71-85-82-90(97-76-63-57-51-45-39-33-27-21-15-9-3)93(100-79-66-60-54-48-42-36-30-24-18-12-6)91(83-85)98-77-64-58-52-46-40-34-28-22-16-10-4/h67-73,80-83H,7-66,74-79H2,1-6H3

InChI Key

CNUVXVLXOSRCCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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